![molecular formula C18H26N4O4S B2459551 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034532-73-3](/img/structure/B2459551.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Achieved through alkylation reactions.
Utilizes reagents like ethyl halides under anhydrous conditions.
Sulfonylation of Piperidine:
Piperidine undergoes sulfonylation with methylsulfonyl chloride.
Typically performed in the presence of a base like triethylamine.
Coupling Reactions:
Final coupling of intermediates to form the desired carboxamide compound.
Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:
Scalability of Reactions:
Use of continuous flow reactors.
Optimization of reaction parameters.
Purification Techniques:
Chromatography.
Crystallization methods.
Environmental and Safety Considerations:
Waste management.
Safe handling of reagents and solvents.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting from a suitable pyridine derivative.
Involves cyclization reactions under controlled conditions.
Specific reagents such as strong acids or bases may be required.
化学反応の分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions may target the carbonyl group, leading to alcohol derivatives.
Substitution:
The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.
Major Products:
Oxidation products: Sulfone or sulfoxide derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Varied depending on the nucleophiles used.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Utilized in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in organic transformations.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and receptors.
Cellular Research: Used in cell culture studies to probe biological pathways.
Medicine:
Pharmacological Investigations: Studied for potential therapeutic applications.
Drug Development: As a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Incorporated into polymers or materials with specific properties.
Analytical Chemistry: Utilized in various analytical techniques.
作用機序
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:
Piperidine derivatives:
N-(1-methylsulfonyl)piperidine.
N-(1-ethylpiperidine)-4-carboxamide.
Pyrrolopyridine derivatives:
N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Uniqueness:
Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.
Enhanced binding affinity to specific molecular targets.
Potential for diverse reactivity and applications in synthetic chemistry.
Conclusion
This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.
特性
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSRJGHVOFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
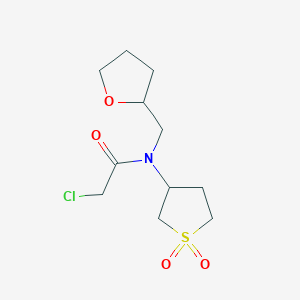
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)
![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)
![6-(2-hydroxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2459471.png)
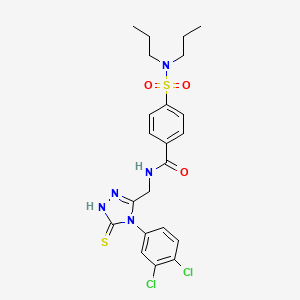
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)

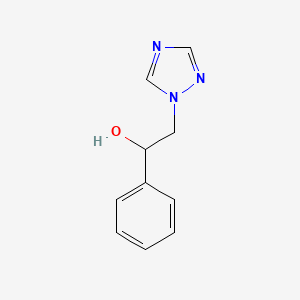
![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
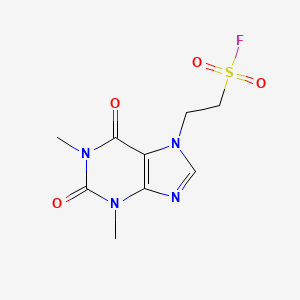
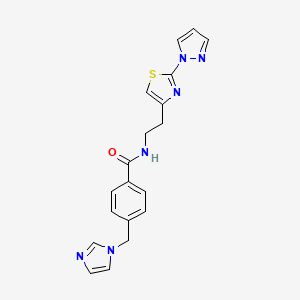
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
